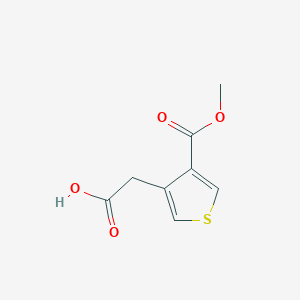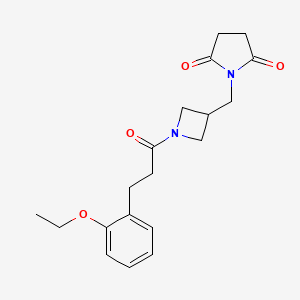
1-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione" is a highly functionalized heterocyclic system that appears to be related to pyrrolidine-2,5-dione derivatives. These derivatives are of significant interest due to their presence in various natural products and their valuable biological activities. The compound likely possesses a complex structure with multiple rings, including an azetidinone and a pyrrolidine dione moiety, which may contribute to its potential biological properties.
Synthesis Analysis
The synthesis of related pyrrolidine systems has been described in the literature. For instance, a rapid and stereocontrolled synthesis of pyrrolizidine systems, which are closely related to pyrrolidine derivatives, has been achieved through the rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides. This process involves a selective bond cleavage and rearrangement under acidic conditions, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives has been elucidated using various spectroscopic techniques, including 1D and 2D NMR, as well as high-resolution mass spectrometry. These techniques allow for the confirmation of the structural features of the synthesized compounds, which is crucial for understanding the chemical behavior and potential biological activity of the compound .
Chemical Reactions Analysis
Pyrrolidine-2,5-dione has been used as a starting material for N-alkylation reactions to afford corresponding imides. These imides can then undergo further chemical transformations, such as reduction and intramolecular cyclization, to yield complex heterocyclic systems. Such reactions are indicative of the reactivity of the pyrrolidine-2,5-dione core and may be applicable to the synthesis and modification of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can be inferred. Pyrrolidine derivatives are generally known for their biological activities, and modifications to their core structure can lead to significant changes in their pharmacological properties. For example, azaindole derivatives of pyrrolidine dione have been studied as inhibitors of HIV-1 attachment, demonstrating the potential for such compounds to be optimized for clinical use .
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-16-6-4-3-5-15(16)7-8-17(22)20-11-14(12-20)13-21-18(23)9-10-19(21)24/h3-6,14H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVATTDKIPBRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

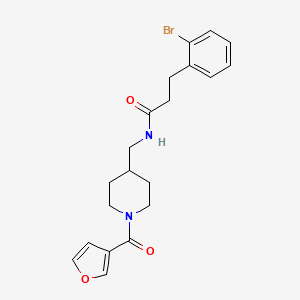


![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
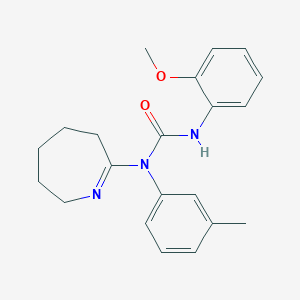
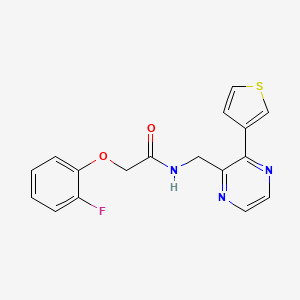
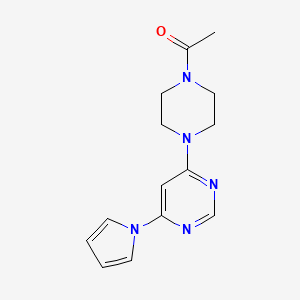
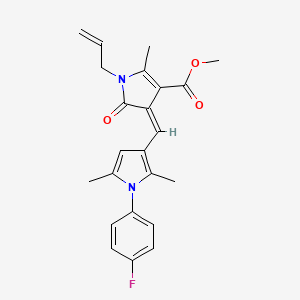

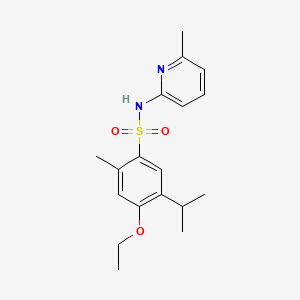

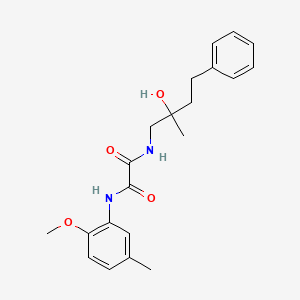
![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B3019611.png)
